![molecular formula C11H18F3NO4 B7528425 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate](/img/structure/B7528425.png)
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate is not yet fully understood. However, it is believed to act as a carbamate insecticide and acaricide, inhibiting the activity of acetylcholinesterase in insects and mites. 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has also been shown to have antifungal and antibacterial properties.
Biochemical and Physiological Effects:
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase in insects and mites, leading to paralysis and death. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate is relatively inexpensive compared to other reagents used in scientific research. However, one of the major limitations of using 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate in scientific research. One potential application is in the development of new insecticides and acaricides for use in agriculture. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has potential applications in the development of new antimicrobial agents for the treatment of bacterial and fungal infections. Finally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate may have potential applications in the development of new pharmaceuticals for the treatment of various diseases.
Méthodes De Synthèse
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate can be synthesized through a multi-step process that involves the reaction of 2,2,2-trifluoroethanol with sodium hydride, followed by the reaction of the resulting product with carbon dioxide and propylene oxide. The final step involves the reaction of the intermediate product with isocyanate, resulting in the formation of 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate.
Applications De Recherche Scientifique
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a reagent in the synthesis of various compounds, including carbamates and ureas. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c12-11(13,14)8-19-10(16)15-4-2-5-17-7-9-3-1-6-18-9/h9H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODNXCYMDVSORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCCNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

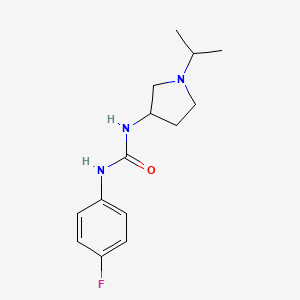
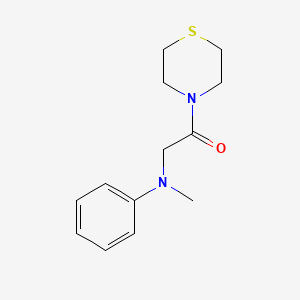
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
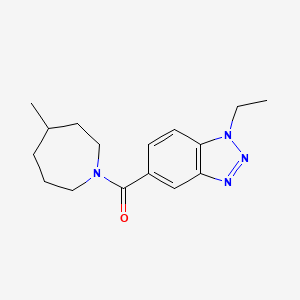

![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)
![N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide](/img/structure/B7528395.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)
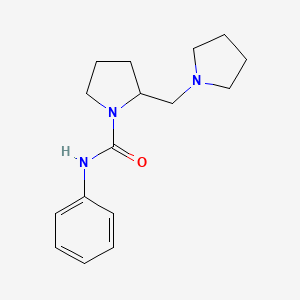
![N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7528430.png)

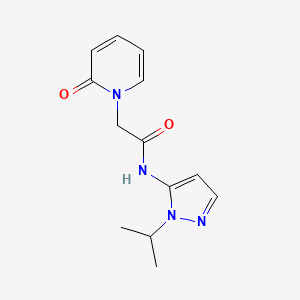
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)